N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine
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Overview
Description
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by the presence of a bromophenyl group and a pyrimidin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 4-bromoacetophenone with 4,6-dimethylpyrimidin-2-amine under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with antimicrobial and anticancer properties.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its biological activity and potential therapeutic applications.
Uniqueness
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the combination of a bromophenyl group and a pyrimidin-2-amine moiety
Properties
Molecular Formula |
C14H15BrN4 |
---|---|
Molecular Weight |
319.20 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H15BrN4/c1-9-8-10(2)17-14(16-9)19-18-11(3)12-4-6-13(15)7-5-12/h4-8H,1-3H3,(H,16,17,19)/b18-11- |
InChI Key |
MFQPUFGHYQLDRC-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(/C)\C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)Br)C |
solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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